molecular formula C9H7N3 B009163 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 19768-70-8

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B009163
CAS RN: 19768-70-8
M. Wt: 157.17 g/mol
InChI Key: AHDVCYJDLHGGRO-UHFFFAOYSA-N
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Description

“2-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves the reaction of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .

Scientific Research Applications

Antimicrobial Activity

2-Methylimidazo[1,2-a]pyridine has been used in the synthesis of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties against Staphylococcus aureus . This compound was formed by the reaction of 2-methylimidazo[1,2-a]pyridine with bromine .

Organic Synthesis

Imidazo[1,2-a]pyridines, including 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile, are valuable heterocyclic scaffolds in organic synthesis . They are used in the construction of imidazo[1,2-a]pyridine derivatives through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They are found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Anticancer Activity

2-Methylimidazo[1,2-a]pyridine derivatives have been studied for their potential anticancer activity . However, more research is needed to fully understand their mechanisms of action and potential applications in cancer treatment.

Biological Activity

Derivatives of 2-Methylimidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Material Science

Imidazopyridine, including 2-Methylimidazo[1,2-a]pyridine, is also useful in material science because of its structural character . It’s used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Tuberculosis Treatment

Imidazo[1,2-a]pyridine analogues have shown potential in the treatment of tuberculosis . In an acute TB mouse model, significant reduction of bacterial load was observed when treated with a derivative of imidazo[1,2-a]pyridine .

Future Directions

The future directions of 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile research could involve further exploration of its antimicrobial action . Additionally, its potential as a Mtb pantothenate synthetase (PS) inhibitor could be further investigated .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-8(6-10)12-5-3-2-4-9(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDVCYJDLHGGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941534
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridine-3-carbonitrile

CAS RN

19768-70-8
Record name Imidazo(1,2-a)pyridine-3-carbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-methylimidazo[1,2-a]pyridine-3-carboxamide (3.50 g, 20 mmol) produced in the above, pyridine (4.85 mL, 60 mmol) and tetrahydrofuran (50 mL) was added dropwise a solution of trifluoroacetic anhydride (4.24 mL, 30 mmol) in tetrahydrofuran (10 mL) under ice-cooling. The mixture was stirred at room temperature for 1 hr, saturated aqueous sodium bicarbonate solution was added, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, and the obtained residue was washed with ethyl acetate/diisopropyl ether to give the title compound (2.5 g, 80%) as a pale-brown solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.24 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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